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molecular formula C13H16N2O2 B8288688 3-Phenyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

3-Phenyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No. B8288688
M. Wt: 232.28 g/mol
InChI Key: MZMUZQUTSGZMJI-UHFFFAOYSA-N
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Patent
US08575167B2

Procedure details

To a solution of the above-mentioned crude benzyl 2-oxo-3-phenyl-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate (2.0 g) in ethyl acetate (50 mL) was added 20% palladium hydroxide-carbon (200 mg), and the mixture was stirred at room temperature for 20 hr under a hydrogen atmosphere. The catalyst was filtered through celite, and the filtrate was evaporated under reduced pressure. The residue was washed with diisopropyl ether to give the object product (800 mg, 53%).
Name
benzyl 2-oxo-3-phenyl-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium hydroxide carbon
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:5][C:4]2([CH2:17][CH2:16][CH2:15][N:14](C(OCC3C=CC=CC=3)=O)[CH2:13]2)[O:3]1>C(OCC)(=O)C.[OH-].[Pd+2].[OH-].[C]>[C:7]1([N:6]2[CH2:5][C:4]3([CH2:17][CH2:16][CH2:15][NH:14][CH2:13]3)[O:3][C:2]2=[O:1])[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:2.3.4.5|

Inputs

Step One
Name
benzyl 2-oxo-3-phenyl-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate
Quantity
2 g
Type
reactant
Smiles
O=C1OC2(CN1C1=CC=CC=C1)CN(CCC2)C(=O)OCC2=CC=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
palladium hydroxide carbon
Quantity
200 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-].[C]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 hr under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(OC2(C1)CNCCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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